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3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid - 2306-23-2

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid

Catalog Number: EVT-7959541
CAS Number: 2306-23-2
Molecular Formula: C7H10O5
Molecular Weight: 174.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid is a cyclohexenecarboxylic acid that is 1-cyclohexene-1-carboxylic acid carrying three hydroxy substituents at positions 3, 4 and 5. It has a role as a bacterial metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a cyclohexenecarboxylic acid and a hydroxy monocarboxylic acid.
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid is a natural product found in Prunus angustifolia, Dendrobium moniliforme, and other organisms with data available.
Overview

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid, commonly known as shikimic acid, is a natural organic compound that plays a crucial role in the biosynthesis of aromatic compounds in plants. It is an important intermediate in the shikimate pathway, which is responsible for the production of various essential metabolites, including amino acids and phenolic compounds. This compound is characterized by its cyclohexene structure with three hydroxyl groups and a carboxylic acid functional group.

Source

Shikimic acid is primarily derived from plant sources, particularly from the star anise (Illicium verum), which contains high concentrations of this compound. It can also be found in other plants such as pine needles and certain fruits. The compound has garnered interest due to its potential medicinal properties, including antiviral activity and its use as a precursor in the synthesis of pharmaceuticals such as oseltamivir (Tamiflu) for influenza treatment .

Classification

Chemically, 3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid belongs to the class of cyclohexenecarboxylic acids. It is classified under organic compounds with multiple hydroxyl groups, making it a polyol. Its molecular formula is C7H10O5C_7H_{10}O_5, with a molar mass of approximately 174.15 g/mol .

Synthesis Analysis

Methods

The synthesis of shikimic acid can be achieved through several methods:

  1. Natural Extraction: The most common method involves extracting shikimic acid from plant sources like star anise or pine needles using solvents such as ethanol or methanol.
  2. Chemical Synthesis: Laboratory synthesis can be performed through various chemical reactions involving cyclization and hydroxylation processes. One notable method includes the oxidation of certain precursors derived from carbohydrates .
  3. Biotechnological Approaches: Advances in biotechnology have allowed for microbial fermentation processes to produce shikimic acid using genetically modified organisms that can utilize glucose or other substrates effectively.

Technical Details

The extraction process typically involves grinding plant material followed by solvent extraction and purification steps such as chromatography to isolate pure shikimic acid. In synthetic routes, reagents like phosphoric acid and iodic acid may be employed to facilitate the necessary transformations .

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C7H10O5C_7H_{10}O_5
  • Molar Mass: 174.15 g/mol
  • Exact Mass: 174.052823 g/mol .
Chemical Reactions Analysis

Reactions

Shikimic acid participates in various chemical reactions typical for organic compounds with hydroxyl and carboxylic acid functionalities:

  1. Esterification: Reaction with alcohols to form esters.
  2. Oxidation: Conversion into more oxidized forms or derivatives.
  3. Decarboxylation: Loss of carbon dioxide under certain conditions.

Technical Details

In laboratory settings, shikimic acid can be modified to produce derivatives that may exhibit enhanced biological activities or serve as intermediates in further synthetic pathways .

Mechanism of Action

Process

Shikimic acid's mechanism of action primarily relates to its role in the shikimate pathway:

  • It serves as a precursor for aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.
  • The conversion process involves several enzymatic steps where shikimic acid undergoes phosphorylation and subsequent transformations leading to chorismic acid and other intermediates.

Data

The pathway illustrates how shikimic acid contributes to the biosynthesis of essential compounds that are vital for plant metabolism and growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 170 °C.

Chemical Properties

  • Solubility: Soluble in water due to its polar hydroxyl groups.
  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.

Relevant analyses indicate that shikimic acid exhibits strong hydrogen bonding capabilities due to its multiple hydroxyl groups, influencing its solubility and reactivity .

Applications

Scientific Uses

Shikimic acid has several applications in scientific research and industry:

  • Pharmaceuticals: Used as a precursor in the synthesis of antiviral drugs like oseltamivir.
  • Biochemical Research: Important for studies related to plant metabolism and biosynthesis of aromatic compounds.
  • Natural Products Chemistry: Utilized in the development of new phytochemicals with potential therapeutic properties.
Biosynthesis Pathways and Precursor Roles

Enzymatic Catalysis in the Shikimate Pathway

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is synthesized via a conserved seven-step metabolic route known as the shikimate pathway. The pathway initiates with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), catalyzed by 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (AroA/G in bacteria). This reaction represents the first committed step and is subject to allosteric regulation by aromatic amino acids [4] [10]. DAHP is subsequently converted to 3-dehydroquinate (DHQ) by DHQ synthase (AroB), then dehydrated to 3-dehydroshikimate (DHS) by DHQ dehydratase (AroD). The final reduction step, mediated by NADPH-dependent shikimate dehydrogenase (AroE), yields shikimic acid [4] [10]. Notably, this pathway operates exclusively in plants, bacteria, fungi, and apicomplexan parasites but is absent in animals, making it a target for antimicrobial agents like glyphosate (which inhibits downstream enzyme EPSP synthase) [4].

Table 1: Key Enzymes in Shikimic Acid Biosynthesis

EnzymeGene (Bacteria)Reaction CatalyzedCofactors/Regulators
DAHP synthasearoA/aroGPEP + E4P → DAHPFeedback-inhibited by Phe/Tyr
DHQ synthasearoBDAHP → 3-Dehydroquinate
DHQ dehydratasearoD3-Dehydroquinate → 3-Dehydroshikimate
Shikimate dehydrogenasearoE3-Dehydroshikimate → ShikimateNADPH

Metabolic Flux Analysis in Plant and Microbial Systems

Metabolic flux analysis (MFA) quantifies carbon redistribution in response to genetic modifications aimed at enhancing shikimic acid production. In Bacillus subtilis, disruption of shikimate kinase (aroI) combined with overexpression of aroA (DAHP synthase) and aroD (DHQ dehydratase) increased carbon flux toward shikimate from 1.9% to 4.6% while reducing tricarboxylic acid (TCA) cycle activity [3]. Similarly, Escherichia coli engineered with phosphotransferase system (PTS) inactivation and aroK/aroL deletions (blocking shikimate phosphorylation) achieved yields of 0.27 mol shikimate/mol glucose in fed-batch cultures [5]. The highest reported yield (51% mol/mol glucose) was attained in Corynebacterium glutamicum via PTS-independent glucose uptake, pyk (pyruvate kinase) deletion, and high-density cell fermentation, producing 141 g/L shikimate [8]. These studies demonstrate that flux bottlenecks occur at PEP node competition and shikimate drainage toward aromatic amino acids.

Table 2: Metabolic Engineering Strategies for Enhanced Shikimate Production

Host OrganismGenetic ModificationsTiter/YieldKey Flux Changes
Bacillus subtilisaroI knockout; aroA/aroD overexpression3.2 g/L↑ Shikimate pathway flux (4.6% vs 1.9%)
Escherichia coliPTS inactivation; aroK/aroL deletion71 g/L (0.27 mol/mol glucose)↑ PEP availability; ↓ byproduct formation
Corynebacterium glutamicumPTS replacement; pyk deletion141 g/L (51% mol/mol)↑ Glycolysis flux; ↓ TCA cycle activity

Genetic Regulation of Shikimic Acid Production in Pseudomonas putida and Other Bacteria

While shikimate pathway genes (aro operon) are constitutively expressed in many bacteria, their regulation responds to aromatic amino acid availability. In Pseudomonas putida, shikimic acid functions as both a biosynthetic intermediate and a carbon source, implying dual catabolic/anabolic regulatory networks [6]. Transcriptional regulators like TyrR (in E. coli) and AroQ (in B. subtilis) repress aro gene expression when phenylalanine or tyrosine accumulate [3] [5]. Additionally, shiA-encoded shikimate transporters in E. coli enable reuptake of extracellular shikimate, creating futile cycles that reduce net yield; deleting shiA prevents this loss [5] [9]. In C. glutamicum, quinate/shikimate dehydrogenase (QsuB) diverts shikimate to catabolic routes, necessitating qsuB knockout to prevent degradation [8].

Evolutionary Conservation of the Shikimate Pathway Across Kingdoms

The shikimate pathway exhibits remarkable evolutionary conservation, with homologous enzymes and genes spanning bacteria, archaea, plants, and fungi. DAHP synthase, DHQ dehydratase, and shikimate dehydrogenase share >60% amino acid sequence identity between E. coli and Arabidopsis thaliana [4] [10]. This conservation underscores the pathway’s fundamental role in generating essential aromatics—phenylalanine, tyrosine, tryptophan—and derived compounds (e.g., folates, alkaloids, lignins). Notably, horizontal gene transfer likely disseminated the pathway, as evidenced by identical gene clusters in Streptomyces and cyanobacteria [4] [8]. In plants, pathway regulation occurs via plastidial isoforms feedback-inhibited by phenylalanine, while microbial systems rely on transcriptional repression. The absence of the pathway in animals explains the essentiality of dietary aromatic amino acids and enables species-specific targeting of pathogens (e.g., Mycobacterium tuberculosis) [4] [10].

Concluding Remarks

Shikimic acid exemplifies how conserved metabolic nodes can be harnessed for bioproduction through systems biology. Insights into enzymatic control points, flux redistribution, genetic regulation, and evolutionary constraints have enabled microbial platforms to supplant plant extraction for this pharmaceutically vital compound. Future advances may leverage synthetic biology to decouple shikimate production from native regulation entirely.

Properties

CAS Number

2306-23-2

Product Name

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid

IUPAC Name

3,4,5-trihydroxycyclohexene-1-carboxylic acid

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)

InChI Key

JXOHGGNKMLTUBP-UHFFFAOYSA-N

SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

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